2-Oxobutanoate
Overview
Description
2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxobutanoic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion and a short-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 2-oxobutanoic acid.
Scientific Research Applications
Analytical Chemistry and Water Treatment
2-Oxobutanoate, also known as 2-ketobutyrate, is significant in analytical chemistry, particularly in the context of water treatment. Urbansky (2000) discussed its role in the analysis of alpha-oxocarboxylates, which are byproducts of ozonation in potable water supplies. The study highlighted the importance of considering matrix effects, like the presence of metal cations, in the quantitative determination of compounds like this compound in water samples (Urbansky, 2000).
Protein Research
In protein research, this compound plays a crucial role as a synthetic precursor. Ayala et al. (2012) developed an efficient synthetic route for producing 2-hydroxy-2-ethyl-3-oxobutanoate, which is used for the specific labeling of Ile methyl-γ(2) groups in proteins. This method enhances studies of high molecular weight proteins in solution NMR (Ayala et al., 2012).
Organic Synthesis and Heterocycles
This compound derivatives are valuable in organic synthesis for creating diverse molecular structures. Honey et al. (2012) demonstrated the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the compound's significance in medicinal chemistry (Honey et al., 2012).
Cancer Research
In the field of cancer research, the metabolic pathways involving this compound are of interest. Quash et al. (2003) explored how anaplerotic reactions, which produce oxoacids like this compound, control cell proliferation and apoptosis in tumor cells. Their findings suggest that these metabolic pathways play a role in cancer development and could be potential targets for therapy (Quash et al., 2003).
Advanced Oxidation Techniques
This compound is also relevant in the context of advanced oxidation techniques for environmental applications. Neyens and Baeyens (2003) discussed the use of Fenton's reagent, which involves hydrogen peroxide and transition metal salts, for the treatment of hazardous organic pollutants in water. This method shows the broader applicability of this compound-related chemistry in environmental remediation (Neyens & Baeyens, 2003).
Properties
Molecular Formula |
C4H5O3- |
---|---|
Molecular Weight |
101.08 g/mol |
IUPAC Name |
2-oxobutanoate |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChI Key |
TYEYBOSBBBHJIV-UHFFFAOYSA-M |
SMILES |
CCC(=O)C(=O)[O-] |
Canonical SMILES |
CCC(=O)C(=O)[O-] |
Synonyms |
2-ketobutyrate 2-ketobutyric acid 2-oxobutanoate 2-oxobutyrate alpha-ketobutyric acid alpha-ketobutyric acid, sodium salt alpha-oxobutyric acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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